3-Methyl-5-nitroaniline
Overview
Description
3-Methyl-5-nitroaniline is an aromatic amine with the molecular formula C7H8N2O2 It is characterized by a methyl group and a nitro group attached to an aniline ring
Mechanism of Action
Target of Action
3-Methyl-5-nitroaniline is a type of nitroaniline compound . . Nitroaniline compounds are generally known to interact with various biological molecules, but the specific targets can vary depending on the exact structure of the compound and the biological system in which it is present .
Mode of Action
Nitroaniline compounds typically undergo reactions involving nucleophilic aromatic substitution . The nitro group on the aromatic ring can be reduced to an amine group, which can then participate in various biochemical reactions .
Biochemical Pathways
The conversion of the nitro group to an amine group can potentially affect various biochemical pathways, as amines play crucial roles in many biological processes .
Pharmacokinetics
The properties of nitroaniline compounds can vary widely depending on their exact structure and the biological system in which they are present .
Result of Action
Nitroaniline compounds can potentially cause various effects depending on their exact structure and the biological system in which they are present .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its reactivity and interactions with other molecules .
Preparation Methods
3-Methyl-5-nitroaniline can be synthesized through several methods. One common synthetic route involves the nitration of 3-methylaniline (m-toluidine) using a mixture of concentrated sulfuric acid and nitric acid at low temperatures . Another method involves the direct substitution of hydrocarbons with nitric acid or by displacement reactions with nitrite ions . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Methyl-5-nitroaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the electron-donating effect of the methyl group and the electron-withdrawing effect of the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Scientific Research Applications
3-Methyl-5-nitroaniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Methyl-5-nitroaniline can be compared with other nitroaniline derivatives such as 2-methyl-5-nitroaniline and 4-methyl-5-nitroaniline. While all these compounds share a similar core structure, the position of the substituents can significantly influence their chemical reactivity and applications. For instance, 2-methyl-5-nitroaniline is used in the synthesis of pigments and dyes, similar to this compound, but may exhibit different reactivity due to the position of the methyl group .
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
3-methyl-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIJEXQVMORGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393710 | |
Record name | 3-methyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-61-1 | |
Record name | 3-methyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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